4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form the intermediate 4-chlorobenzylthiourea. This intermediate is then cyclized with cyanuric chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the triazine ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or primary amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated triazine derivatives or modified triazine rings.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylthio)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine ring.
4-(4-Chlorophenyl)-6-(methylthio)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
2,4-Dichloro-6-(benzylthio)-1,3,5-triazine: Similar structure but with additional chlorine atoms on the triazine ring.
Uniqueness
6-(Benzylthio)-4-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of both a benzylthio group and a chlorophenyl group, which confer distinct chemical properties and potential applications. Its specific combination of substituents allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
62460-55-3 |
---|---|
Molecular Formula |
C16H12ClN3OS |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-benzylsulfanyl-6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)14-18-15(21)20-16(19-14)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20,21) |
InChI Key |
TTXHTQSUOABEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.